REACTION_SMILES
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[CH3:23][OH:24].[CH3:3][CH:4]([C:5](=[O:6])[O:7][CH3:8])[c:9]1[cH:10][c:11]([C:19]([F:20])([F:21])[F:22])[cH:12][c:13]([C:15]([F:16])([F:17])[F:18])[cH:14]1.[Na+:2].[OH-:1]>>[CH3:3][CH:4]([C:5](=[O:6])[OH:7])[c:9]1[cH:10][c:11]([C:19]([F:20])([F:21])[F:22])[cH:12][c:13]([C:15]([F:16])([F:17])[F:18])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)C(C)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C(=O)O)c1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |